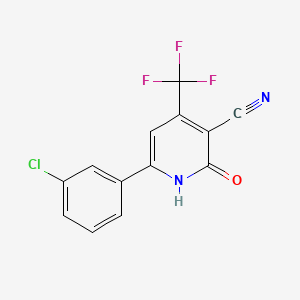

6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Description

6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS: see synonyms in ) is a nicotinonitrile derivative characterized by a pyridine core substituted with a 3-chlorophenyl group at position 6, a hydroxyl group at position 2, and a trifluoromethyl (-CF₃) group at position 2. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing effects of the -CF₃ and chloro groups, as well as the hydrogen-bonding capability of the hydroxyl group.

Properties

IUPAC Name |

6-(3-chlorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2O/c14-8-3-1-2-7(4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKDZXQLWARBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinonitrile core, followed by the introduction of the chlorophenyl, hydroxy, and trifluoromethyl groups through various chemical reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to amines or other derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Positional Isomerism of Chlorophenyl Groups

- 6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile (): This analog replaces the 3-chlorophenyl group with a 2-chlorophenyl substituent and introduces a 4-methylphenyl group at position 4 instead of -CF₃. The methyl group at position 4, being less electron-withdrawing than -CF₃, could alter electronic distribution and binding affinity in biological targets .

6-(4-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine ():

Substitution of the chlorophenyl group with a 4-fluorophenyl group introduces fluorine’s strong electronegativity, which may enhance metabolic stability but reduce lipophilicity compared to chlorine. The pyrimidine core (vs. pyridine) could also modify hydrogen-bonding interactions .

Variations at Position 2

- This modification likely reduces solubility but may improve binding to hydrophobic pockets in enzymes or receptors .

- 2-((1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (): The triazolylmethoxy group adds a heterocyclic moiety capable of hydrogen bonding and dipole interactions. The increased molecular weight (473.8 g/mol vs. ~264.2 g/mol for the target compound) may impact pharmacokinetics, such as membrane permeability .

Variations at Position 4

- 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (): This analog lacks the 3-chlorophenyl group, replacing it with a simple phenyl ring. The melting point (301–303°C) suggests high crystallinity, which may correlate with stability .

- 2-Amino-4-(4-chlorophenyl)-6-(2-mercaptoimidazolyl)nicotinonitrile (): Substitution of -CF₃ with a 4-chlorophenyl group and replacement of the hydroxyl group with an amino-mercaptoimidazolyl moiety drastically changes electronic properties. The amino and thiol groups could enhance metal-binding capacity, relevant in anticancer applications .

Table 1: Key Structural and Inferred Properties of Analogs

Computational and Experimental Insights

Synthetic Accessibility : The target compound’s hydroxyl and chloro groups may simplify synthesis compared to analogs with bulky substituents (e.g., naphthyloxy or triazolylmethoxy), which require multi-step functionalization .

Biological Activity

6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the current knowledge regarding its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a hydroxyl group, a trifluoromethyl group, and a nitrile functional group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of nicotinonitriles exhibit significant anticancer properties. Specifically, compounds similar to this compound have demonstrated efficacy against various human cancer cell lines.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of nicotinonitrile derivatives on several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating potent inhibitory effects on cell proliferation. For instance, derivatives with similar structural features showed IC50 values ranging from 0.054 µM to 1.67 µM against A549 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Derivative A | A549 | 0.054 |

| Similar Derivative B | HeLa | 0.048 |

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells.

- Inhibition of Tubulin Polymerization : Similar compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of nicotinonitriles. Modifications at specific positions on the aromatic ring or the introduction of various substituents can significantly influence potency and selectivity against different cancer types.

Research Findings

Recent literature reviews have compiled data on various molecular hybrids containing nicotinonitriles and their biological evaluations:

- Hybrid Compounds : Research indicates that hybrids combining nicotinonitriles with other pharmacophores can enhance anticancer activity.

- Targeted Delivery Systems : Innovations in drug delivery systems using these compounds are being explored to improve bioavailability and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.